molecular formula C17H24O2 B2968661 2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane CAS No. 1212318-48-3

2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane

Cat. No. B2968661
CAS RN: 1212318-48-3
M. Wt: 260.377
InChI Key: GAOXSAWQBLHRAE-UHFFFAOYSA-N
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Description

The compound is a derivative of the bicyclo[2.2.1]heptane structure . Bicyclo[2.2.1]heptane, also known as norbornane, is a saturated hydrocarbon with two fused cyclopropane rings . The prefix “2-(Benzyloxy)-4-isopropyl-1-methyl-” suggests that the compound has functional groups attached to the bicyclo[2.2.1]heptane core, including a benzyloxy group at the 2nd position, an isopropyl group at the 4th position, and a methyl group at the 1st position .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the bicyclo[2.2.1]heptane core with the aforementioned functional groups attached at the specified positions . The exact structure would depend on the specific locations and orientations of these groups.


Chemical Reactions Analysis

Again, while specific reactions involving “2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane” are not available, similar compounds have been involved in various reactions . For instance, diazabicyclo[2.2.1]heptanes have been used in asymmetric Michael additions .

Scientific Research Applications

Asymmetric Synthesis

The compound can be used in asymmetric synthesis, which is a method used to prepare compounds with a specific spatial arrangement . The 7-oxabicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Organocatalysis

The compound can be used in organocatalysis, a sub-discipline of chemistry where small organic molecules are used as catalysts for chemical reactions . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .

Drug Discovery

The compound can be used in drug discovery. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Polymer Production

Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . On its side, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .

Bioactive Compound Synthesis

7-Oxanorbornane derivatives are found in nature, some of these have interesting biological properties, and analogues of these compounds have also been found to be bioactive . For instance, they have been used as herbicides .

Genotoxicity Studies

The compound can be used in genotoxicity studies. The toxic effect of strained hydrocarbon 2,2’—bis(bicyclo[2.2.1]heptane) (BBH) was studied using whole-cell bacterial lux-biosensors based on Escherichia coli cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemicals should always be done with appropriate safety measures in place .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Bicyclic compounds have been studied for various uses, including in the development of new drugs .

properties

IUPAC Name

1-methyl-2-phenylmethoxy-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-13(2)17-10-9-16(3,19-17)15(11-17)18-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOXSAWQBLHRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane

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